molecular formula C45H47N7O9S3 B605785 Navafenterol saccharinate CAS No. 1648550-37-1

Navafenterol saccharinate

Cat. No. B605785
M. Wt: 926.09
InChI Key: WXFYZNXSBYPTSS-KYWULLABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Navafenterol, also known as AZD-8871, is a new chemical entity possessing long-acting effect in a single molecule . It belongs to a new class of bronchodilator, the single-molecule muscarinic antagonist and β-agonist . It is being developed for the treatment of chronic obstructive pulmonary disease (COPD) and potentially also asthma (in combination with an inhaled corticosteroid [ICS]) .


Molecular Structure Analysis

Navafenterol saccharinate is a dual-acting, potent, selective, and long-lasting M3-antagonist/β2-agonist (MABA) with long-lasting effects and favorable safety profile . The exact molecular structure is not provided in the search results.

Scientific Research Applications

  • Safety, Tolerability, and Pharmacokinetics : Navafenterol was evaluated for safety, tolerability, and pharmacokinetics in healthy volunteers. This study found that navafenterol was well-tolerated, with no serious adverse events reported. It also demonstrated dose-dependent pharmacokinetics, supporting its further clinical development (Balaguer et al., 2020).

  • Efficacy in COPD Patients : In a study involving patients with moderate to severe COPD, navafenterol showed significant improvements in lung function compared to placebo. This was measured using the forced expiratory volume in 1 second (FEV1). The study concluded that navafenterol demonstrates sustained bronchodilation over 24 hours and is well-tolerated (Singh et al., 2020).

  • Comparison with Other Bronchodilators : Another study compared navafenterol with a fixed-dose combination bronchodilator (umeclidinium/vilanterol) in participants with moderate-to-severe COPD. The results showed that navafenterol significantly improved lung function and reduced COPD-related symptoms, similar to the established bronchodilator. It also had a similar safety profile (Singh et al., 2021).

  • Application in Asthma : A study investigated the safety, tolerability, and effectiveness of navafenterol in patients with mild asthma. It found that navafenterol was well-tolerated at all administered doses and demonstrated a rapid onset of action, with sustained bronchodilation for 24–36 hours. This suggests its potential effectiveness in the treatment of asthma (Jiménez et al., 2020).

  • Bronchoprotective Effects : A study explored the bronchoprotective effects of navafenterol in human small airways. It demonstrated that navafenterol significantly attenuated bronchoconstriction induced by various agents, primarily through its β2 adrenergic receptor agonist function. This highlights its therapeutic potential in treating COPD and asthma (Jude et al., 2023).

Future Directions

Navafenterol is currently in development for the treatment of COPD and potentially asthma . Clinical trials have shown promising results, with Navafenterol improving lung function and reducing COPD-related symptoms . Future research will likely focus on further evaluating its efficacy, safety, and optimal dosing in larger patient populations.

properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYZNXSBYPTSS-CMMZEBJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Navafenterol saccharinate

CAS RN

1648550-37-1
Record name Navafenterol saccharinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVAFENTEROL SACCHARINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 2 access.portico.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.